molecular formula C20H26BNO3 B8130231 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide

Cat. No.: B8130231
M. Wt: 339.2 g/mol
InChI Key: WJIBFXMZMZKDQS-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide is a complex organic compound that features a boron-containing dioxaborolane ring attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide typically involves the formation of the dioxaborolane ring followed by its attachment to the naphthalene core. One common method involves the reaction of naphthalene-1-carboxylic acid with isopropylamine to form the corresponding amide. This intermediate is then subjected to borylation using a boronic acid derivative, such as pinacolborane, in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide undergoes various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.

    Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium or copper catalysts in the presence of suitable ligands.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various boron-containing reduced products.

    Substitution: Aryl boronates and other substituted derivatives.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo nucleophilic attack, oxidation, and other transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to other boron-containing compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO3/c1-13(2)22-18(23)16-11-12-17(15-10-8-7-9-14(15)16)21-24-19(3,4)20(5,6)25-21/h7-13H,1-6H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIBFXMZMZKDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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